

Technical Monograph: 5-Acetyl-2-fluorophenylboronic Acid

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Compound of Interest

Compound Name:	5-Acetyl-2-fluorophenylboronic acid
CAS No.:	870777-29-0
Cat. No.:	B1273695

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Advanced Synthesis, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0) is a specialized organoboron intermediate critical to the development of fluorinated biaryl scaffolds in pharmaceutical and agrochemical research. Distinguished by its dual electronic activation—featuring an electron-withdrawing acetyl group at the meta position and a fluorine atom at the ortho position relative to the boronic acid—this compound offers unique reactivity patterns in Suzuki-Miyaura cross-coupling.

This guide provides a rigorous technical analysis of its chemical properties, optimized synthesis protocols, and handling requirements, designed for researchers requiring high-fidelity data for drug discovery and process chemistry.

Chemical Profile & Physical Properties[1][2]

The introduction of fluorine and acetyl substituents significantly alters the electronic landscape of the phenyl ring compared to unsubstituted phenylboronic acid. The electron-withdrawing nature of these groups increases the Lewis acidity of the boron center, facilitating transmetallation but also increasing susceptibility to protodeboronation under harsh basic conditions.

Property	Specification
IUPAC Name	(5-Acetyl-2-fluorophenyl)boronic acid
CAS Number	870777-29-0
Molecular Formula	C ₈ H ₈ BFO ₃
Molecular Weight	181.96 g/mol
Appearance	Light yellow to off-white powder
Melting Point	112–117 °C
Solubility	Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
pKa (Predicted)	~7.5 (More acidic than PhB(OH) ₂ due to EWGs)
Storage	2–8 °C, Inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing

Direct lithiation of 5-acetyl-2-fluorobenzene is chemically non-viable due to the incompatibility of the ketone functionality with organolithium reagents (which would result in nucleophilic attack at the carbonyl). Therefore, the industry-standard route employs Palladium-Catalyzed Miyaura Borylation of the corresponding aryl bromide.

Optimized Synthetic Route

Precursor: 5-Bromo-2-fluoroacetophenone.

Reaction Logic:

- Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent ligand dissociation and ensure high turnover numbers (TON) for electron-deficient aryl bromides.
- Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used to form the boronate ester first. Direct formation of the acid is difficult; the ester is stable and easily purified.
- Hydrolysis: The pinacol ester is cleaved using sodium periodate (NaIO₄) and acid to yield the free boronic acid.

Step-by-Step Protocol (Miyaura Borylation)

- Charge: In a dry Schlenk flask, combine 5-bromo-2-fluoroacetophenone (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).
- Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
- Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas by sparging with Argon for 15 minutes.
- Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide.
- Workup: Filter through Celite to remove palladium black. Concentrate the filtrate.
- Hydrolysis (Ester to Acid): Dissolve the crude pinacol ester in Acetone/Water (4:1). Add NH₄OAc (1.0 eq) and NaIO₄ (3.0 eq). Stir at RT for 24 hours.
- Purification: Extract with Ethyl Acetate. The boronic acid can be recrystallized from Acetone/Hexane or Acetonitrile.

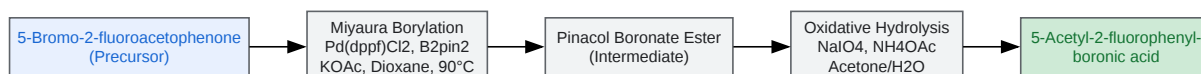


Figure 1: Palladium-catalyzed synthesis route avoiding ketone incompatibility.

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Reactivity Profile: Suzuki-Miyaura Coupling

The core utility of **5-Acetyl-2-fluorophenylboronic acid** lies in its ability to introduce a fluorinated acetophenone scaffold into biaryl drug candidates.

Mechanistic Considerations

- **Transmetalation Rate:** The electron-withdrawing fluorine (ortho) and acetyl (meta) groups reduce the electron density on the boron atom. This makes the boronate "hotter" (more Lewis acidic), accelerating the transmetalation step with the Palladium(II) intermediate.
- **Protodeboronation Risk:** The same electronic activation makes the C-B bond more labile. Under strong basic conditions (e.g., NaOH, reflux), the boronic acid group may be cleaved and replaced by a proton.
 - **Mitigation:** Use milder bases like K_3PO_4 or CS_2CO_3 and avoid prolonged heating in aqueous media if possible.

Standard Coupling Protocol

For coupling with an Aryl Chloride/Bromide (Ar-X):

- **System:** Ar-X (1.0 eq), Boronic Acid (1.2 eq), $Pd(PPh_3)_4$ (5 mol%), Na_2CO_3 (2.0 eq).
- **Solvent:** DME/Water (2:1) or Toluene/Ethanol/Water.
- **Conditions:** 80 °C, 4–6 hours.
- **Note:** If the coupling partner is sterically hindered, switch to $Pd_2(dba)_3$ with S-Phos or X-Phos ligands to facilitate oxidative addition.

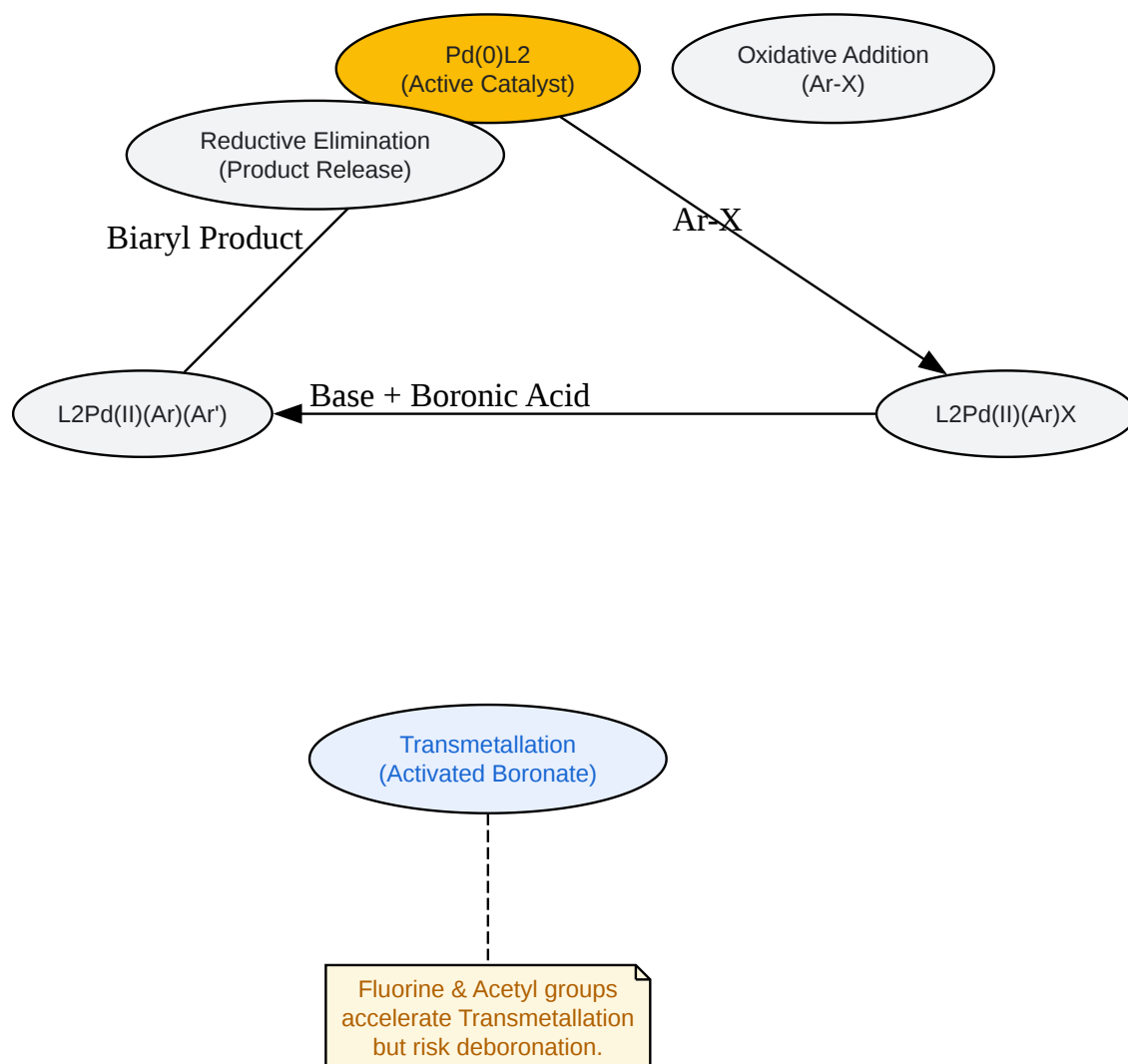


Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting the critical transmetallation step.

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Applications in Drug Discovery

This building block is frequently used to synthesize kinase inhibitors and agrochemicals where the fluorine atom modulates metabolic stability and the acetyl group serves as a handle for further derivatization (e.g., reductive amination to form amines or condensation to form heterocycles).

Case Study: Agrochemical Synthesis A notable application involves the synthesis of pyrimidine-based herbicides. The boronic acid is coupled with a chloropyrimidine to form intermediates such as methyl 5-(5-acetyl-2-fluorophenyl)-2-cyclobutylpyrimidine-4-carboxylate.

- Role of Fluorine: Blocks metabolic oxidation at the ortho-position, extending the half-life of the active compound.
- Role of Acetyl: Provides a dipole moment that can influence binding affinity in the target enzyme pocket (e.g., Acetolactate synthase).

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed:

- Stoichiometry Check: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. This changes the effective molecular weight.
 - Validation: Run a ^1H NMR in $\text{DMSO-}d_6$.^[1] If the OH peak (usually broad singlet around 8.0–9.0 ppm) is diminished or split, calculate the boroxine content and adjust stoichiometry (use 10–15% excess).
- Protodeboronation Test: Before committing expensive GMP starting materials, run a small-scale test reaction (10 mg) in the chosen solvent/base system at temperature for 1 hour. Analyze by LC-MS. If the "des-boron" product (3-acetyl-fluorobenzene) is observed >5%, lower the temperature or switch to anhydrous conditions (e.g., Suzuki coupling in DMF with CsF).

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [\[Link\]](#)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. *Chemical Society Reviews*, 43, 412-443. [\[Link\]](#)
- PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluorophenylboronic acid (Related Structure).^{[2][3]} Retrieved from [\[Link\]](#)

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Sources

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